N,N-Dibenzyl-N'-naphthalen-2-ylurea
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Overview
Description
N,N-Dibenzyl-N’-naphthalen-2-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two benzyl groups and a naphthalen-2-yl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-naphthalen-2-ylurea typically involves the reaction of naphthalen-2-yl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N-Dibenzyl-N’-naphthalen-2-ylurea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-naphthalen-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzyl and naphthalen-2-yl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N,N-Dibenzyl-N’-naphthalen-2-ylurea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-naphthalen-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: This compound is structurally similar, with two benzyl groups attached to an aniline nitrogen atom.
N,N-Dibenzyl-2-naphthalenesulfonamide: Another related compound with a naphthalen-2-yl group and two benzyl groups, but with a sulfonamide moiety instead of a urea group.
Uniqueness
N,N-Dibenzyl-N’-naphthalen-2-ylurea is unique due to the presence of both benzyl and naphthalen-2-yl groups attached to the urea moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
86764-80-9 |
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Molecular Formula |
C25H22N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C25H22N2O/c28-25(26-24-16-15-22-13-7-8-14-23(22)17-24)27(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17H,18-19H2,(H,26,28) |
InChI Key |
LAEAMQFOYHDJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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